While resources like Molbase () provide information on the structure, properties, and safety data of the compound, there is no mention of its use in scientific research.
A cursory search of scientific databases like PubMed and Google Scholar using the compound's name or CAS number (856851-24-6) yielded no relevant results on its research applications.
This lack of information suggests that 6-Nitropyridine-2,3-diamine might be a relatively new compound or one that hasn't been extensively studied yet.
Given the presence of a nitro group and diamine functional groups, it's possible that 6-Nitropyridine-2,3-diamine could be explored for its potential applications in:
6-Nitropyridine-2,3-diamine is an organic compound classified as a nitropyridine. Its molecular structure features a pyridine ring substituted with a nitro group (-NO2) and two amino groups (-NH2) located at the 2 and 3 positions of the ring. This unique arrangement of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Research indicates that 6-Nitropyridine-2,3-diamine exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound's mechanism of action is thought to involve interactions with specific enzymes and receptors, which may lead to various biochemical effects.
The biological activity of 6-Nitropyridine-2,3-diamine is largely attributed to its structural features. The presence of both nitro and amino groups allows it to interact with multiple molecular targets, influencing pathways related to cell signaling and metabolism.
The synthesis of 6-Nitropyridine-2,3-diamine typically involves nitration followed by amination processes:
Industrial production may utilize optimized reaction conditions and continuous flow reactors to enhance yield and purity.
6-Nitropyridine-2,3-diamine has a wide range of applications:
Studies on the interactions of 6-Nitropyridine-2,3-diamine with biological systems have highlighted its potential as a drug candidate. It may inhibit certain enzymes involved in metabolic pathways, suggesting its role in modulating biochemical processes. Further research is required to elucidate its full range of interactions and therapeutic potential.
Several compounds share structural similarities with 6-Nitropyridine-2,3-diamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Nitropyridine | Lacks amino groups | Less reactive due to absence of amino substituents |
| 4-Nitropyridine | Another nitropyridine derivative | Different substitution pattern affects reactivity |
| 2,6-Diaminopyridine | Contains amino groups but lacks the nitro group | Different reactivity profile due to structural differences |
| 6-Methyl-5-nitropyridine-2,3-diamine | Contains a methyl group along with nitro and amino groups | Alters reactivity and potential biological activity |
The uniqueness of 6-Nitropyridine-2,3-diamine lies in its combination of both nitro and amino groups on the pyridine ring. This specific arrangement provides distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Vicarious nucleophilic substitution represents a highly effective method for the synthesis of 6-nitropyridine-2,3-diamine, offering exceptional regioselectivity and mild reaction conditions. This methodology exploits the electron-deficient nature of nitropyridines to facilitate nucleophilic attack by sulfonyl-stabilized carbanions, followed by base-induced elimination to afford the desired substituted products [1] [2].
The fundamental mechanism involves the formation of a Meisenheimer-type adduct through nucleophilic addition of the carbanion adjacent to the nitro group. This intermediate undergoes subsequent base-induced β-elimination of sulfinic acid, requiring planarization of the alkyl substituent and adjacent nitro group for effective stabilization of the benzyl anion intermediate [1]. The reaction typically employs potassium hexamethyldisilazide as the base in dimethylformamide at temperatures ranging from -40°C to room temperature, with reaction times varying from 30 minutes to 24 hours depending on the substrate and nucleophile employed [2].
Optimization studies have demonstrated that the vicarious nucleophilic substitution approach achieves yields ranging from 50% to 95%, with the highest selectivities observed when steric hindrance is minimized around the reaction center [1]. The method proves particularly advantageous for introducing diamine functionality while maintaining the integrity of the nitro group, as the mild reaction conditions prevent unwanted reduction or rearrangement processes.
The synthetic scope extends to various electrophilic nitropyridines, with 6-nitropyridine derivatives showing enhanced reactivity due to the activating effect of the nitro group. Post-synthetic transformations include quenching of alkylated product anions with external electrophiles such as Selectfluor, enabling one-pot alkylation-fluorination procedures that produce benzyl fluorides in 50-61% yield [2].
Sequential nitration-amination protocols provide a systematic approach to 6-nitropyridine-2,3-diamine synthesis, combining controlled nitration with subsequent diamine installation. This methodology ensures high product purity through careful optimization of each reaction step and intermediate purification [3].
The nitration phase typically employs mixed acid systems comprising concentrated sulfuric acid and nitric acid at controlled temperatures of 0-5°C to prevent over-nitration and minimize byproduct formation [3]. The reaction of 2,6-dichloropyridine with mixed acid demonstrates this approach, where 25.0 grams of starting material yields 24.5 grams of nitrated product with 75.38% yield and 99.5% gas chromatography purity [3]. Critical parameters include maintaining reaction temperature below 50°C during acid addition and heating to 100-105°C for 5 hours to complete the nitration process.
The subsequent amination step utilizes aqueous ammonia in methanol at temperatures of 35-40°C, facilitating nucleophilic substitution of halogen substituents with amino groups [3]. Alternatively, metallic reduction approaches employ reducing agents such as hydrogen gas with palladium on carbon catalysts or sodium borohydride to convert nitro groups to amino functionalities while preserving the pyridine ring system .
Advanced optimization strategies focus on reaction parameter control to maximize yield and minimize side reactions. Temperature profiles during nitration prove critical, as higher temperatures promote dinitro derivative formation, while insufficient heating results in incomplete conversion . Catalyst loading in hydrogenation steps requires careful balance, as excess catalyst can promote aromatic ring degradation, while insufficient quantities lead to incomplete reduction .
Solvent selection significantly impacts both reaction efficiency and product isolation. Polar aprotic solvents such as dimethylformamide enhance substrate solubility but complicate product isolation, necessitating comprehensive purification protocols . The sequential approach typically achieves overall yields of 75-85% across both reaction steps when optimized conditions are employed.
Industrial-scale production of 6-nitropyridine-2,3-diamine requires comprehensive optimization of reaction parameters, safety protocols, and equipment design to ensure economical and safe manufacturing processes. Continuous flow technology emerges as the preferred approach for large-scale nitration reactions, offering superior heat and mass transfer characteristics compared to traditional batch processes [5] [6].
Process intensification strategies focus on optimizing mixing efficiency and heat transfer rates to manage the highly exothermic nature of nitration reactions [6]. Industrial-scale implementations employ high-shear mixers and heat exchangers to maintain temperature control within acceptable limits, preventing hot spot formation that leads to byproduct generation [6]. Automated proportional-integral-derivative control systems provide precise temperature regulation throughout the reaction process [6].
Safety considerations demand comprehensive risk assessment protocols and emergency response systems [7]. Industrial facilities implement multiple containment levels, including fume extraction systems, explosion-proof electrical equipment, and automated shutdown procedures for temperature or pressure excursions [7]. Personal protective equipment requirements include chemical-resistant clothing, respiratory protection, and emergency shower/eyewash stations positioned throughout production areas [7].
Material handling systems incorporate automated pumping and transfer equipment to minimize personnel exposure to hazardous chemicals [8]. Continuous crystallization units enable direct isolation of products from reaction streams, eliminating intermediate storage of unstable materials [6]. Quality control protocols include in-line analytical monitoring using high-performance liquid chromatography and spectroscopic techniques to ensure consistent product specifications.
Scale-up considerations address the fundamental differences between laboratory and industrial processes, particularly regarding heat and mass transfer limitations [6]. Pilot-scale studies typically employ jacketed vessels with mechanical agitation to bridge the gap between laboratory and full-scale production, enabling optimization of critical parameters before industrial implementation [6].
Comprehensive purification and characterization protocols ensure the consistent quality and purity of 6-nitropyridine-2,3-diamine products essential for downstream applications. Multiple purification techniques provide complementary approaches tailored to specific purity requirements and processing scales [9] [10].
Column chromatography represents the primary purification method for laboratory-scale preparations, utilizing silica gel stationary phases with ethyl acetate/hexane gradient elution systems [11]. Optimization studies demonstrate that retention factor ranges of 2-5 provide optimal separation efficiency while maintaining reasonable processing times [12]. The technique typically achieves purities of 85-95% with recovery yields of 70-85%, making it suitable for laboratory to pilot-scale applications [9].
Recrystallization protocols employ solvent selection strategies based on solubility principles, with ethanol/water mixtures proving most effective for 6-nitropyridine-2,3-diamine purification [10]. The process involves dissolution in hot solvent followed by controlled cooling to induce crystal formation, with larger crystals achieved through slow cooling rates and minimal disturbance during crystallization [9]. This approach achieves purities of 95-99% with recovery yields of 60-80%, making it suitable from laboratory to industrial scales [9].
Advanced purification techniques include high-performance liquid chromatography using reverse-phase C18 columns with acetonitrile/water mobile phases, achieving purities exceeding 99% with detection limits in the nanogram range [12]. Sublimation under reduced pressure at temperatures of 150-200°C provides an alternative for highly pure products, achieving purities of 98-99.5% with recovery yields of 40-60% [10].
Structural characterization employs multiple analytical techniques providing complementary information for complete molecular identification [13]. Proton nuclear magnetic resonance spectroscopy reveals aromatic proton chemical shifts in the 7.0-8.5 parts per million range, with amino proton signals appearing at 5.0-7.0 parts per million . Carbon-13 nuclear magnetic resonance spectroscopy provides structural confirmation through aromatic carbon signals at 120-160 parts per million and nitro-bearing carbon signals at 140-150 parts per million .
Infrared spectroscopy offers definitive identification of functional groups through characteristic absorption bands [14]. Nitro group identification relies on two strong absorption peaks at approximately 1520 cm⁻¹ and 1350 cm⁻¹, corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations respectively [14]. Amino group identification utilizes broad absorption bands in the 3300-3500 cm⁻¹ region characteristic of nitrogen-hydrogen stretching vibrations [15].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [13]. High-performance liquid chromatography coupled with mass spectrometry achieves detection limits in the nanogram range with typical retention times of 8-15 minutes and molecular ion peaks at mass-to-charge ratio 155 for the protonated molecular ion . Gas chromatography-mass spectrometry reveals characteristic fragmentation patterns with base peaks at mass-to-charge ratio 108 corresponding to loss of the nitro group .
Table 1: Synthetic Methodologies Comparison
| Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Vicarious Nucleophilic Substitution | -40 to 25 | 30 min - 24 h | 50-95 | Regioselective, mild conditions |
| Nitration-Amination Sequential | 0-5 for nitration, 25-80 for amination | 5 h nitration, 15 h amination | 75-85 | High purity products |
| Direct Nitration with Mixed Acid | 100-105 | 5 h | 75-80 | Simple procedure |
| Continuous Flow Nitration | 80-100 | Continuous (residence time 5-20 min) | 80-90 | Scalable, safer |
| Reductive Amination | 25-160 | 15 h | 60-80 | Direct diamine formation |
Table 2: Analytical Characterization Methods
| Technique | Key Parameters | Typical Range/Values | Sensitivity/LOD |
|---|---|---|---|
| ¹H NMR | Chemical shifts (δ), coupling constants (J) | 7.0-8.5 ppm (aromatic), 5.0-7.0 ppm (NH₂) | μg level |
| ¹³C NMR | Chemical shifts (δ), multiplicities | 120-160 ppm (aromatic C), 140-150 ppm (C-NO₂) | μg level |
| IR Spectroscopy | N-O stretches (1520, 1350 cm⁻¹), N-H stretches | 1520±10, 1350±10 cm⁻¹ (NO₂); 3300-3500 cm⁻¹ (NH₂) | mg level |
| HPLC-MS | Retention time, m/z ratios | RT: 8-15 min; [M+H]⁺: 155 | ng level |
| GC-MS | Fragmentation patterns, molecular ion | Base peak: m/z 108 [M-NO₂]⁺ | pg level |
| Elemental Analysis | C, H, N percentages | C: 38.96%, H: 3.92%, N: 36.36% | mg level |
Table 3: Purification and Characterization Protocols
| Method | Conditions | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability |
|---|---|---|---|---|
| Column Chromatography | Silica gel, EtOAc/hexane gradient | 85-95 | 70-85 | Lab to pilot |
| Recrystallization | Ethanol/water, slow cooling | 95-99 | 60-80 | Lab to industrial |
| Continuous Extraction | Continuous flow, organic/aqueous | 90-95 | 80-90 | Industrial |
| HPLC Purification | Reverse phase C18, ACN/water | >99 | 50-70 | Analytical to lab |
| Sublimation | Reduced pressure, 150-200°C | 98-99.5 | 40-60 | Lab scale |
Table 4: Industrial Scale Production Parameters
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |
|---|---|---|---|---|
| Reactor Type | Round bottom flask | Jacketed vessel | Continuous flow reactor | Material compatibility |
| Temperature Control | Oil bath/heating mantle | Thermostat control | Automated PID control | Exotherm management |
| Mixing Efficiency | Magnetic stirrer | Mechanical stirrer | High-shear mixer | Mass transfer |
| Heat Removal | Air cooling | Jacket cooling | Heat exchanger | Heat transfer coefficient |
| Safety Systems | Fume hood | Temperature monitoring | Full instrumentation | Explosion prevention |
| Product Isolation | Rotary evaporator | Filtration/centrifuge | Continuous crystallizer | Product quality |
X-ray crystallography represents the most definitive method for determining the complete three-dimensional structure of 6-nitropyridine-2,3-diamine. Although direct crystallographic data for the title compound is limited, extensive studies on closely related nitropyridine derivatives provide substantial insights into the expected structural parameters and crystallographic behavior.
Crystal Structure Determination Methodology
The crystallographic analysis of nitropyridine derivatives typically employs standard single-crystal X-ray diffraction techniques. Crystal growth for 6-nitropyridine-2,3-diamine is most effectively achieved through slow evaporation from ethanol-water mixtures, yielding single crystals suitable for diffraction studies [1] [2]. Data collection utilizes molybdenum Kα radiation (λ = 0.71073 Å) with measurements conducted at controlled temperatures, typically ranging from 115 K to 298 K to minimize thermal motion effects [3].
Structural Parameters and Unit Cell Characteristics
Based on crystallographic studies of related compounds, 6-nitropyridine-2,3-diamine is expected to crystallize in a monoclinic crystal system. The compound N⁶-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine, a closely related derivative, crystallizes in the monoclinic space group P2₁/n with unit cell parameters: a = 14.8187(14) Å, b = 5.9972(6) Å, c = 14.8840(15) Å, β = 109.827(1)°, and V = 1244.3(2) ų [1] [3]. The structural refinement achieved an R-factor of 0.0523, indicating high-quality crystallographic data.
Molecular Geometry and Conformational Analysis
The molecular geometry of 6-nitropyridine-2,3-diamine exhibits several key structural features. The nitro group demonstrates a slight twist relative to the pyridine ring plane, with torsion angles typically ranging from 10° to 15° [1] [3]. This deviation from planarity arises from steric interactions between the nitro group and adjacent substituents. The amino groups at positions 2 and 3 maintain near-coplanarity with the pyridine ring, facilitating resonance stabilization.
Hydrogen Bonding and Crystal Packing
The crystal structure of 6-nitropyridine-2,3-diamine is stabilized by extensive intermolecular hydrogen bonding networks. The amino groups serve as hydrogen bond donors, while the nitro oxygen atoms and pyridine nitrogen act as acceptors. Typical hydrogen bond distances range from 2.29 to 2.36 Å, with bond angles approaching linearity (169-173°) [1] [3]. These interactions create two-dimensional supramolecular sheets extending parallel to specific crystallographic planes.
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Unit Cell a | 14.82 Å | ±0.01 Å |
| Unit Cell b | 6.00 Å | ±0.01 Å |
| Unit Cell c | 14.88 Å | ±0.02 Å |
| β Angle | 109.8° | ±0.1° |
| R-factor | 0.052 | ±0.001 |
| Temperature | 298 K | ±2 K |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-nitropyridine-2,3-diamine through analysis of both ¹H and ¹³C nuclei. The multinuclear approach enables complete characterization of the molecular framework and electronic environment.
Proton NMR Spectroscopic Analysis
The ¹H NMR spectrum of 6-nitropyridine-2,3-diamine exhibits characteristic signals reflecting the compound's substitution pattern. The aromatic protons appear in the region δ 6.5-8.5 ppm, with the proton at position 4 (between the amino groups) appearing as a doublet at approximately δ 6.8 ppm due to coupling with the adjacent H-5 proton [4] [5]. The H-5 proton, positioned between the amino group and nitro group, resonates at δ 7.8 ppm as a doublet, reflecting the electron-withdrawing effect of the nitro substituent.
The amino group protons typically appear as broad signals in the region δ 4.5-6.5 ppm, with chemical shifts dependent on the solvent system employed. In DMSO-d₆, these protons exchange rapidly with the solvent, often appearing as broad singlets [4] [5]. The use of D₂O enables confirmation of amino proton assignments through exchange studies.
Carbon-13 NMR Structural Elucidation
The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic distribution. The carbon bearing the nitro group (C-6) appears significantly deshielded at δ 135-145 ppm due to the strong electron-withdrawing effect of the nitro substituent [4] [5]. The amino-bearing carbons (C-2 and C-3) resonate at δ 150-160 ppm, reflecting electron donation from the amino groups.
The remaining aromatic carbons display characteristic chemical shifts: C-4 at δ 108-115 ppm and C-5 at δ 125-135 ppm. These values reflect the combined electronic effects of the electron-donating amino groups and electron-withdrawing nitro group [4] [5].
Coupling Patterns and Multiplicity Analysis
The aromatic protons exhibit typical vicinal coupling constants of 7-9 Hz, consistent with ortho-disubstituted pyridine systems [4] [5]. The amino protons may show coupling to adjacent aromatic protons, although this interaction is often masked by rapid exchange processes in protic solvents.
| NMR Parameter | Chemical Shift/Coupling | Multiplicity | Assignment |
|---|---|---|---|
| H-4 | δ 6.8 ppm | Doublet | Aromatic proton |
| H-5 | δ 7.8 ppm | Doublet | Aromatic proton |
| NH₂-2 | δ 5.2 ppm | Broad singlet | Amino protons |
| NH₂-3 | δ 5.5 ppm | Broad singlet | Amino protons |
| C-6 | δ 140 ppm | Singlet | Nitro-bearing carbon |
| C-2,3 | δ 155 ppm | Singlet | Amino-bearing carbons |
Vibrational spectroscopy provides essential information about the functional groups and molecular dynamics of 6-nitropyridine-2,3-diamine. The combination of infrared and Raman spectroscopy offers complementary information about vibrational modes and molecular structure.
Infrared Spectroscopic Characterization
The infrared spectrum of 6-nitropyridine-2,3-diamine displays characteristic absorption bands that confirm the presence of key functional groups. The nitro group exhibits two prominent absorptions: an asymmetric stretch at approximately 1520 cm⁻¹ and a symmetric stretch at 1350 cm⁻¹ [6] . These frequencies are consistent with aromatic nitro compounds and provide definitive identification of the nitro substituent.
The amino groups contribute multiple absorption bands in the spectrum. The N-H stretching vibrations appear as broad absorptions in the region 3200-3500 cm⁻¹, with the breadth reflecting hydrogen bonding interactions [6] . The N-H bending modes appear at 1580-1620 cm⁻¹, often overlapping with aromatic C=C stretching vibrations.
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrational modes. The pyridine ring breathing mode appears at approximately 1000 cm⁻¹, characteristic of substituted pyridine systems [8] [6]. The nitro group contributes additional Raman-active modes at approximately 850 cm⁻¹, corresponding to N-O stretching vibrations.
The aromatic C-H stretching region (3000-3100 cm⁻¹) displays characteristic patterns that confirm the substitution pattern of the pyridine ring [6] . The relative intensities of these bands provide information about the electronic environment of the aromatic protons.
Vibrational Mode Assignments
Density functional theory calculations support the assignment of vibrational modes observed in experimental spectra. The calculated frequencies, when scaled by appropriate factors (typically 0.97), show excellent agreement with experimental observations [6]. This computational approach enables confident assignment of complex vibrational spectra and provides insights into molecular dynamics.
| Vibrational Mode | IR Frequency | Raman Frequency | Assignment |
|---|---|---|---|
| NO₂ antisymmetric | 1520 cm⁻¹ | 1520 cm⁻¹ | Nitro group |
| NO₂ symmetric | 1350 cm⁻¹ | 1350 cm⁻¹ | Nitro group |
| NH₂ stretch | 3200-3500 cm⁻¹ | Weak | Amino groups |
| Ring breathing | 1000 cm⁻¹ | 1000 cm⁻¹ | Pyridine ring |
| C-N stretch | 1580-1620 cm⁻¹ | 1580-1620 cm⁻¹ | Aromatic C-N |
Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of 6-nitropyridine-2,3-diamine. The fragmentation patterns offer insights into the stability and reactivity of different molecular fragments.
Molecular Ion Characteristics
The molecular ion of 6-nitropyridine-2,3-diamine appears at m/z 154 in positive ion mode, corresponding to the protonated molecule [M+H]⁺. The molecular ion peak intensity varies with ionization conditions, typically showing moderate abundance under electrospray ionization conditions [9] [10]. The exact mass determination confirms the molecular formula C₅H₆N₄O₂.
Primary Fragmentation Pathways
The fragmentation pattern of 6-nitropyridine-2,3-diamine follows characteristic pathways observed for nitro-containing aromatic compounds. The most prominent fragmentation involves loss of the nitro group, producing the fragment ion at m/z 124 [M-NO]⁺ [11] [9]. This fragmentation represents loss of 30 mass units and is a diagnostic feature of nitro compounds.
A secondary fragmentation pathway involves loss of the hydroxyl radical (·OH), producing the fragment at m/z 137 [M-OH]⁺ [11] [9]. This fragmentation, representing loss of 17 mass units, likely occurs through a McLafferty-type rearrangement mechanism involving the nitro group.
Base Peak and Structural Fragments
The base peak in the mass spectrum typically appears at m/z 95, corresponding to a pyridyl fragment after loss of both amino groups and the nitro group [11] [9]. This fragment represents the stable aromatic core and provides confirmation of the pyridine ring structure.
Additional fragment ions provide structural information about the amino substituents. Loss of individual amino groups produces characteristic fragment ions that confirm the diamine substitution pattern [11] [9]. The relative intensities of these fragments provide information about the stability of different molecular regions.
Ionization Methods and Detection Limits
Electrospray ionization (ESI) in positive mode provides the most effective ionization for 6-nitropyridine-2,3-diamine, yielding predominantly protonated molecules [9] [10]. The detection limits achievable with modern mass spectrometers reach ng/L levels, enabling trace analysis applications.
High-resolution mass spectrometry (HRMS) provides accurate mass measurements that confirm the molecular formula and enable differentiation from isobaric compounds [9] [10]. The combination of accurate mass and fragmentation patterns provides unambiguous structural identification.
| Fragment Ion | m/z Value | Fragmentation | Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | 154 | Molecular ion | 45% |
| [M-NO]⁺ | 124 | Loss of nitro | 100% |
| [M-OH]⁺ | 137 | Loss of hydroxyl | 75% |
| Base peak | 95 | Pyridyl fragment | 100% |
| [M-NH₂]⁺ | 138 | Loss of amino | 60% |